
methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Research by Hasan et al. (1996) examined the insecticidal activity of various pyrazoline derivatives, including compounds structurally similar to methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. The study found that these compounds exhibited significant insecticidal activity against American cockroaches and house flies, highlighting their potential as insecticidal agents. The configuration and conformation of substituents on the pyrazoline ring were found to play a key role in determining their insecticidal effects (Hasan et al., 1996).
Structural Studies
Several studies have focused on the structural aspects of similar pyrazole derivatives. For instance, research by Portilla et al. (2007) explored the hydrogen-bonded chains and sheets in methyl pyrazole derivatives, providing insights into their molecular-electronic structure and potential applications in materials science (Portilla et al., 2007). Additionally, work by Mereiter (2011) on the crystal structure of related compounds has contributed to understanding their molecular conformations and potential for synthesis and design in chemical applications (Mereiter, 2011).
Chemical Synthesis and Characterization
Research by Kamani et al. (2019) and Viveka et al. (2016) involved the synthesis and characterization of structurally similar pyrazole derivatives. These studies provide valuable information on the synthesis techniques, molecular structure, and potential applications of these compounds in various chemical processes (Kamani et al., 2019), (Viveka et al., 2016).
Herbicide Research
The molecule has been studied in the context of herbicides, as seen in the work by Morimoto et al. (1997). They explored the synthesis of halosulfuron-methyl, a compound with promising herbicidal properties, which involved reactions of pyrazole-4-carboxylates, indicating a potential application in agricultural sciences (Morimoto et al., 1997).
Antifungal and Antibacterial Applications
Du et al. (2015) and Chopde et al. (2012) researched the antifungal and antibacterial properties of related pyrazole derivatives. These studies highlight the potential of these compounds in developing new antimicrobial agents (Du et al., 2015), (Chopde et al., 2012).
Eigenschaften
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-5-9-17(10-6-15)13-24-14-19(21(25)28-4)20(22-24)29(26,27)23(3)18-11-7-16(2)8-12-18/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDVLBHUBWWCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2806494.png)

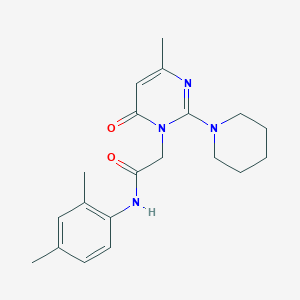
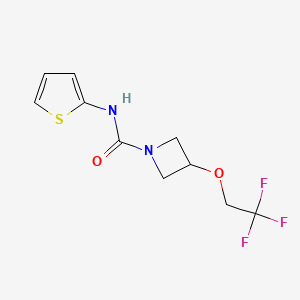
![6-Acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)
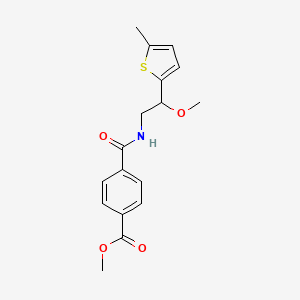
![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)
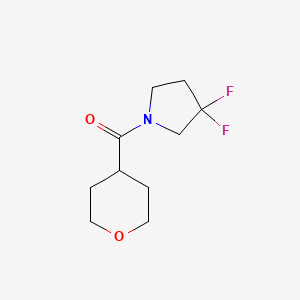
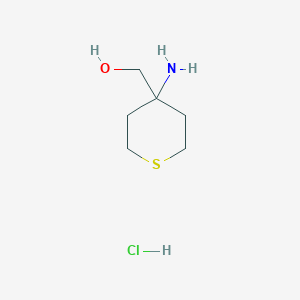
![8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2806515.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)